REACTION_CXSMILES
|
[CH2:1]1[C:3]2([CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]2)[CH2:2]1.[H-].[Na+].[CH2:12]([O:14][C:15](=O)[O:16]CC)[CH3:13]>CN(C)C=O>[O:9]=[C:6]1[CH2:7][CH2:8][C:3]2([CH2:2][CH2:1]2)[CH2:4][CH:5]1[C:15]([O:14][CH2:12][CH3:13])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC12CCC(CC2)=O
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for an additional 20 min at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated ammonium chloride (10 ml)
|
Type
|
ADDITION
|
Details
|
diluted with water (30 ml)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with diethyl ether (2×20 ml)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography over silica gel (100-200 mesh)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CC2(CC2)CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |